1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole
Overview
Description
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole is a fused pyrazole derivative that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrazole ring fused with another pyrazole ring, forming a bicyclic structure. The presence of methyl groups at positions 1 and 3 adds to its distinctiveness.
Preparation Methods
The synthesis of 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole typically involves the following steps :
Starting Material: The synthesis begins with 4-amino-1,3,5-trimethylpyrazole.
Diazotization: The 4-amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Phenylthio Substitution: The diazonium salt is then reacted with phenylthiol to form 1,3,5-trimethyl-4-(phenylthio)diazenylpyrazole.
Cyclocondensation: This intermediate undergoes intramolecular cyclocondensation with sodium methoxide in dimethyl sulfoxide (DMSO) to yield this compound.
This method is noted for its high yield and the purity of the final product, which is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy .
Chemical Reactions Analysis
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole undergoes several types of chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The methyl groups and other positions on the pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include sodium methoxide, phenylthiol, and diazonium salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole has found applications in several scientific research areas :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism by which 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole exerts its effects is primarily through its interaction with various molecular targets . The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the derivative and its intended application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole can be compared with other similar compounds, such as :
1,3,5-Trimethylpyrazole: This compound lacks the fused bicyclic structure, making it less complex.
1,3-Dimethylpyrazole: Similar in having methyl groups but lacks the additional pyrazole ring.
Pyrazolo[3,4-c]pyrazole: Another fused pyrazole derivative but with different ring fusion and substitution patterns.
The uniqueness of this compound lies in its specific ring fusion and substitution, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dimethyl-1H-pyrazolo[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-6-5(3-7-8-6)10(2)9-4/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPMQSPGFYHPQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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